ethyl 3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]-1H-pyrazole-5-carboxylate
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Overview
Description
ETHYL 3-{[4-PHENYL-3,6-DIHYDRO-1(2H)-PYRIDINYL]SULFONYL}-1H-PYRAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring, a sulfonyl group, and a phenyl-substituted dihydropyridine moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 3-{[4-PHENYL-3,6-DIHYDRO-1(2H)-PYRIDINYL]SULFONYL}-1H-PYRAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.
Attachment of the Phenyl-Substituted Dihydropyridine Moiety: This step involves the coupling of the pyrazole-sulfonyl intermediate with a phenyl-substituted dihydropyridine derivative, which can be synthesized separately through hydrogenation of the corresponding pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ETHYL 3-{[4-PHENYL-3,6-DIHYDRO-1(2H)-PYRIDINYL]SULFONYL}-1H-PYRAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Pyridine, triethylamine.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
ETHYL 3-{[4-PHENYL-3,6-DIHYDRO-1(2H)-PYRIDINYL]SULFONYL}-1H-PYRAZOLE-5-CARBOXYLATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ETHYL 3-{[4-PHENYL-3,6-DIHYDRO-1(2H)-PYRIDINYL]SULFONYL}-1H-PYRAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
ETHYL 3-{[4-PHENYL-3,6-DIHYDRO-1(2H)-PYRIDINYL]SULFONYL}-1H-PYRAZOLE-5-CARBOXYLATE can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C17H19N3O4S |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
ethyl 5-[(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)sulfonyl]-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C17H19N3O4S/c1-2-24-17(21)15-12-16(19-18-15)25(22,23)20-10-8-14(9-11-20)13-6-4-3-5-7-13/h3-8,12H,2,9-11H2,1H3,(H,18,19) |
InChI Key |
TVVZCQAKKXKEKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)S(=O)(=O)N2CCC(=CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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